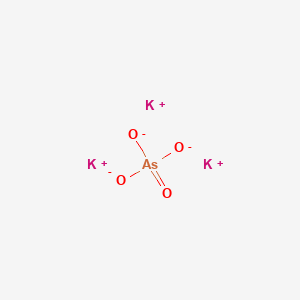
Tripotassium arsenate
Description
Tripotassium arsenate (K₃AsO₄) is an inorganic compound composed of potassium cations and arsenate anions. It is structurally analogous to phosphate salts but incorporates arsenic in the +5 oxidation state. The compound is highly soluble in water, forming alkaline solutions, and is primarily utilized in specialized industrial and research contexts, such as metallurgy, analytical chemistry, and toxicology studies .
Properties
CAS No. |
13464-36-3 |
|---|---|
Molecular Formula |
AsK3O4 |
Molecular Weight |
256.214 g/mol |
IUPAC Name |
tripotassium;arsorate |
InChI |
InChI=1S/AsH3O4.3K/c2-1(3,4)5;;;/h(H3,2,3,4,5);;;/q;3*+1/p-3 |
InChI Key |
QLFYYVADGRLXQS-UHFFFAOYSA-K |
SMILES |
[O-][As](=O)([O-])[O-].[K+].[K+].[K+] |
Canonical SMILES |
[O-][As](=O)([O-])[O-].[K+].[K+].[K+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Tables
Table 1: Chemical Properties Comparison
Key Findings
Biochemical Mimicry : Arsenate’s structural similarity to phosphate enables enzymatic interference but results in toxic byproducts like arsenite .
Environmental Mobility : Potassium arsenate’s high solubility contrasts with calcium arsenate’s persistence in soils, necessitating tailored remediation strategies .
Industrial Utility : Phosphate analogues dominate food and detergent industries due to lower toxicity, whereas arsenates remain restricted to niche applications .
Q & A
Basic Research Questions
Q. What are the critical considerations for handling Tripotassium arsenate in laboratory settings to mitigate arsenic exposure risks?
- Methodological Answer : Implement strict personal protective equipment (PPE) protocols, including nitrile gloves (≥0.11 mm thickness), chemical-resistant lab coats, and sealed eyewear. Use fume hoods for solid/liquid handling to avoid inhalation. Conduct regular air monitoring for arsenic levels (OSHA PEL: 10 µg/m³). Decontaminate surfaces with 1% sodium hypochlorite to oxidize residual arsenate .
- Data Support : Studies show that improper glove material (e.g., latex) increases arsenic permeation by 30% compared to nitrile .
Q. Which analytical techniques are most reliable for quantifying this compound in environmental samples?
- Methodological Answer : Employ inductively coupled plasma mass spectrometry (ICP-MS) for trace detection (detection limit: 0.1 ppb). For speciation, pair high-performance liquid chromatography (HPLC) with hydride generation to distinguish As(III) and As(V) species. Validate results using certified reference materials (e.g., NIST SRM 1640a) .
- Data Contradiction : Colorimetric methods (e.g., molybdenum blue assay) may cross-react with phosphate, yielding false positives in phosphate-rich matrices .
Advanced Research Questions
Q. How does this compound influence redox dynamics in sulfur-rich anaerobic environments?
- Methodological Answer : Design batch experiments with sulfate-reducing bacteria (e.g., Desulfovibrio spp.) under controlled Eh (-200 to -300 mV). Monitor arsenate reduction to arsenite via ICP-MS and microbial activity via qPCR targeting arsC (arsenate reductase) genes. Use sterile controls to isolate abiotic vs. biotic contributions .
- Key Finding : In Shewanella spp., arsenate mobilizes iron via sulfur-electron shuttling, but speciation data may conflict with sorption models due to unexpected As(III)-Fe-S complexation .
Q. What mechanisms explain the conflicting data on arsenic-phytochelatin complexation in plants exposed to this compound?
- Methodological Answer : Apply synchrotron X-ray absorption spectroscopy (XAS) to root tissues to directly observe As speciation. Compare hyperaccumulators (e.g., Pteris vittata) with non-tolerant species (e.g., Arabidopsis thaliana) under hydroponic arsenate exposure (0–50 µM). Triangulate with transcriptomic analysis of PCS1 (phytochelatin synthase) expression .
- Contradiction : While Helianthus annuus shows limited phytochelatin binding, Arabidopsis mutants lacking arsenate reductase (ACR2) exhibit heightened sensitivity, suggesting species-specific detoxification pathways .
Q. How can researchers resolve discrepancies in arsenic substitution for phosphorus in microbial systems?
- Methodological Answer : Replicate the GFAJ-1 bacterium study under strict phosphorus-limitation (≤3 µM phosphate) with arsenate supplementation. Use nanoSIMS to track ³³P/⁷⁵As incorporation into DNA. Include negative controls with arsenate-only media to confirm viability .
- Critical Insight : Recent studies refute arsenate-DNA incorporation but highlight arsenate’s role in disrupting ATP synthesis, necessitating metabolomic profiling (e.g., LC-MS) to map energy pathway perturbations .
Methodological Best Practices
- Experimental Design : Use triplicate reactors with randomized block designs to account for spatial variability in arsenic adsorption .
- Data Triangulation : Combine spectroscopic, genomic, and electrochemical datasets to validate mechanistic hypotheses (e.g., As-S-Fe interactions) .
- Ethical Compliance : Adhere to OSHA 1910.134 for respiratory protection and institutional biosafety committee (IBC) approvals for microbial studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


